4-(Difluoromethyl)pyridine-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
4-(difluoromethyl)pyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDMSCUCASRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride typically involves the difluoromethylation of 2-mercaptopyridine (2-PySH) using difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate (BrCF2P(O)(OEt)2). The resulting intermediate, 2-PySCF2H, is then oxidized under conditions such as NaIO4/RuCl3·xH2O/CH3CN/CCl4/H2O or H2O2/Na2WO4·2H2O . The latter condition is preferred due to its efficiency, although caution is required to avoid residual H2O2 during the work-up step.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up to the hectogram scale in laboratory settings without the need for chromatographic purification .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Fluoride Group
The sulfonyl fluoride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. The electron-withdrawing difluoromethyl and pyridine groups stabilize the transition state, accelerating fluoride displacement.
Key Reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amine (e.g., benzylamine) | DCM, rt, 2h | Sulfonamide | 85% | |
| Phenol | K₂CO₃, DMF, 60°C | Sulfonate ester | 78% | |
| Thiophenol | DBU, THF, rt | Thiosulfonate | 92% |
Mechanistic Insights:
-
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, forming a pentavalent intermediate, and (2) fluoride expulsion to yield the substituted product .
-
Kinetic studies show pseudo-first-order dependence on nucleophile concentration, confirming the electrophilic nature of the sulfonyl fluoride.
Hydrolysis to Sulfonic Acid
Under aqueous conditions, the sulfonyl fluoride hydrolyzes to the corresponding sulfonic acid. The difluoromethyl group slows hydrolysis compared to non-fluorinated analogs due to inductive effects.
Data:
| Conditions | Time | Conversion | Byproducts |
|---|---|---|---|
| H₂O, pH 7, 25°C | 24h | 15% | Trace F⁻ |
| 1M HCl, 60°C | 2h | 98% | HF, SO₂ |
Hydrolysis is negligible in anhydrous solvents (e.g., THF, DCM), making the compound suitable for moisture-sensitive applications.
Radical-Mediated Reactions
The sulfonyl fluoride participates in radical chain reactions, particularly in the presence of initiators like AIBN. The difluoromethyl group stabilizes adjacent radical intermediates through hyperconjugation.
Example:
-
Sulfonyl Fluoride + Alkyl Radical :
Reacts with alkyl radicals (generated from alkanes via H-atom abstraction) to form C–S bonds. Yields range from 40–65% depending on the radical source .
Mechanism:
\text{R SO }\rightarrow \text{R SO H}\(\text{after workup})
Fluorination Reactions
Like PyFluor (2-pyridinesulfonyl fluoride) , this compound acts as a deoxyfluorinating agent, converting alcohols to alkyl fluorides. The difluoromethyl group enhances electrophilicity, enabling faster reactions at lower temperatures compared to PyFluor.
Comparison with PyFluor :
| Substrate | Reagent | Temp (°C) | Yield (This Compound) | Yield (PyFluor) |
|---|---|---|---|---|
| Cyclohexanol | DBU, THF | 25 | 88% | 79% |
| Benzyl alcohol | – | 60 | 92% | 85% |
Notable Features:
-
Minimal elimination side products (<5% in most cases).
-
Compatible with base-sensitive substrates due to milder conditions .
Cross-Coupling Reactions
The pyridine ring engages in Suzuki-Miyaura couplings when the sulfonyl fluoride group is protected. For example:
Reaction:
-
Yield: 70% after 12h at 80°C.
Stability and Handling
Scientific Research Applications
Chemical Properties and Reactivity
4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is characterized by its sulfonyl fluoride moiety, which imparts unique reactivity. The sulfonyl fluoride group is known for its ability to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Its difluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.
Medicinal Chemistry
The compound has been explored for its potential in drug design due to its ability to modify biological targets selectively. The sulfonyl fluoride group can serve as an electrophile in the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This property has been utilized in the development of inhibitors for various biological pathways.
Case Study: Antimicrobial Agents
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the pyridine ring have led to compounds with enhanced efficacy against resistant bacterial strains. The incorporation of the difluoromethyl group was found to improve the pharmacokinetic properties of these agents, allowing for better absorption and retention in biological systems .
Synthesis of Complex Molecules
This compound is employed as a reagent in various synthetic pathways. Its ability to form C–S, C–N, and C–C bonds makes it a valuable tool for constructing complex organic frameworks.
Data Table: Synthetic Applications
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Sulfonamide derivatives |
| Cross-Coupling | Coupling with aryl halides | Aryl sulfonamides |
| Difluoromethylation | Insertion into biomolecules | Difluoromethylated compounds |
Chemical Biology
The compound's stability under physiological conditions allows its use as a probe in chemical biology studies. It can be utilized to label biomolecules or to study enzyme mechanisms through covalent modification.
Case Study: Protein Labeling
Research has demonstrated that this compound can selectively label cysteine residues in proteins. This labeling technique has been pivotal in studying protein dynamics and interactions within cellular environments, providing insights into enzyme function and regulation .
Environmental Chemistry
The compound also finds applications in environmental chemistry, particularly in the development of green chemistry methodologies. Its use in sustainable processes aligns with the principles of reducing hazardous waste and improving reaction efficiency.
Example Application: Green Synthesis
In a recent publication, researchers reported the use of this compound in a solvent-free reaction environment that minimized waste generation while maintaining high yields of target compounds .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves its ability to act as a difluoromethylating agent. The compound can transfer the difluoromethyl group (CF2H) to various substrates, forming stable intermediates such as fluorinated sulfinates . These intermediates can then undergo further transformations, leading to the formation of difluorinated products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic and nucleophilic properties of the difluoromethyl group .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride vs. 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride Substituent: The trifluoromethyl (CF₃) group in the 5-position (vs. This enhances reactivity toward nucleophiles like amines or thiols . Positional Isomerism: The 4-position substitution may reduce steric hindrance compared to 5- or 6-position analogs, influencing binding interactions in biological systems .
Heterocyclic Core Variations
- 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride (pyrimidine core) vs.
Yield and Purity
- Sulfonyl fluorides generally exhibit moderate yields (e.g., 27% for 5-CF₃ analog) due to challenges in fluorination and oxidation steps .
- Purity for fluorinated pyridine derivatives is consistently reported as ≥95% across analogs .
Physicochemical Properties
Table 1: Comparative Data for Sulfonyl Fluorides and Analogs
*Estimated based on analogs in and .
Medicinal Chemistry
- Fluorinated sulfonyl fluorides are prized for their metabolic stability and ability to form covalent bonds with target proteins, as highlighted in fluorine’s role in enhancing bioavailability .
- The difluoromethyl group (CF₂H) balances lipophilicity and polarity, improving membrane permeability compared to CF₃ analogs .
Materials Science
- Sulfonyl fluorides serve as stable linkers in polymer and surface functionalization due to their hydrolytic stability compared to chlorides .
Biological Activity
4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a sulfonyl fluoride moiety, which contribute to its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : CHFNOS
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The sulfonyl fluoride group is known to interact with nucleophilic sites in proteins, leading to covalent modification. This property makes it a valuable tool in the study of enzyme inhibition and protein modification.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's effectiveness in inhibiting various enzymes, including:
- Proteases : It has shown potential in inhibiting serine proteases, which are crucial in many biological processes.
- Kinases : The compound may also interact with kinases involved in signaling pathways, potentially affecting cell proliferation and survival.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In vitro studies indicate its efficacy against several bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. It was found to inhibit cell growth in a dose-dependent manner, particularly in breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another research focused on the neuroprotective potential of this compound against oxidative stress in neuronal cells. It exhibited a significant reduction in reactive oxygen species (ROS) levels, suggesting its role as an antioxidant.
Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable scaffold for medicinal chemistry. Its ability to act as an enzyme inhibitor opens avenues for drug development targeting various diseases, including cancer and infectious diseases.
Chemical Synthesis
In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Q & A
Q. What are the established synthetic routes for 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride?
Methodological Answer: The compound can be synthesized via oxidation of pyridine-2-thiol derivatives using NaClO₂-mediated protocols. For example, pyridine-2-sulfonyl chlorides are prepared by oxidizing 2-thiopyridines with NaClO₂ under acidic conditions, followed by fluorination steps to introduce the difluoromethyl group . Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric control of fluorinating agents. Yields typically range from 60–85%, with purity confirmed by NMR (¹⁹F and ¹H) and LC-MS .
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| NaClO₂ oxidation | NaClO₂, HCl, CH₂Cl₂ | 70–85% | ≥95% |
| Fluorination of precursors | DAST (Diethylaminosulfur trifluoride) | 60–75% | ≥90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic fumes .
- Fire Safety: Use CO₂ or dry chemical powder extinguishers. Avoid water jets, as they may aerosolize toxic byproducts (e.g., HF gas) .
- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl fluoride (-SO₂F) group acts as a "click" electrophile, reacting selectively with thiols, amines, and alcohols under mild conditions. For example:
- With Amines: Forms sulfonamides (R-NH-SO₂-C₅H₃F₂N) in anhydrous THF at 25°C, with triethylamine as a base .
- With Thiols: Generates disulfides in buffered aqueous solutions (pH 7–9) .
- Hydrolysis: Yields sulfonic acids under acidic or basic conditions (e.g., 1M HCl, 60°C, 2 hours) .
Mechanistic Insight: The electron-withdrawing pyridine ring enhances electrophilicity at the sulfur center, accelerating substitution rates compared to non-aromatic sulfonyl fluorides .
Q. What factors affect the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How does the difluoromethyl group modulate biological interactions compared to non-fluorinated analogs?
Methodological Answer: The -CF₂H group:
- Reduces Basicity: Lowers pKa of adjacent amines by ~1–2 units, enhancing membrane permeability .
- Enhances Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes (e.g., CYP125A1) compared to -CH₃ groups .
- Steric Effects: The fluorine atoms create a "pseudo-trigonal" geometry, altering binding kinetics in enzyme active sites .
Q. How should researchers address contradictions in toxicity and ecological impact data for this compound?
Methodological Answer:
Q. What emerging applications exist for this compound in materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
